5-Bromospiro[indoline-3,4'-piperidin]-2-one
CAS No.: 920023-50-3
Cat. No.: VC7867904
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920023-50-3 |
|---|---|
| Molecular Formula | C12H13BrN2O |
| Molecular Weight | 281.15 |
| IUPAC Name | 5-bromospiro[1H-indole-3,4'-piperidine]-2-one |
| Standard InChI | InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |
| Standard InChI Key | PFFRGOQFTUYBQZ-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O |
| Canonical SMILES | C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 5-bromospiro[1H-indole-3,4'-piperidine]-2-one, with a molecular formula of C₁₂H₁₃BrN₂O and a molecular weight of 281.15 g/mol . The spiro junction connects the indoline’s C3 to the piperidine’s C4', creating a rigid bicyclic system (Fig. 1). The bromine atom at C5 enhances electrophilic reactivity, while the lactam group at C2 contributes to hydrogen-bonding potential .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃BrN₂O | |
| Molecular Weight | 281.15 g/mol | |
| SMILES | C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O | |
| LogP (Consensus) | 1.28 | |
| Solubility (ESOL) | 3.03 mg/mL | |
| Hydrogen Bond Acceptors | 2 |
Spectroscopic and Computational Data
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NMR: The proton NMR (400 MHz, CDCl₃) reveals characteristic signals for the piperidine ring (δ 1.73–3.41 ppm) and aromatic protons (δ 6.92–7.42 ppm) .
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Docking Studies: Molecular docking predicts strong interactions with kinase active sites, particularly c-Met, due to the bromine’s halogen bonding and the spiro system’s conformational rigidity .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Alkylation of Oxindole: Benzylbis(2-chloroethyl)amine reacts with oxindole in tetrahydrofuran (THF) using sodium hydride as a base, yielding 1'-benzylspiro[indoline-3,4'-piperidin]-2-one .
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Debenzylation: Catalytic hydrogenation (10% Pd/C, H₂, methanol) removes the benzyl group, providing the final product in yields of 78–90% .
Key Reaction Conditions:
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Temperature: 90°C for alkylation; room temperature for hydrogenation .
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Purification: Silica gel chromatography (chloroform:methanol) .
Industrial Scalability
While large-scale production details are scarce, optimized protocols emphasize:
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Cost Efficiency: Substituting NaH with cheaper bases (e.g., K₂CO₃) .
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Green Chemistry: Solvent recycling and catalytic hydrogenation to minimize waste.
Biological Activity and Mechanisms
Anticancer Activity
5-Bromospiro[indoline-3,4'-piperidin]-2-one exhibits potent inhibition of c-Met kinase, a receptor tyrosine kinase overexpressed in cancers. In TR-FRET assays, derivatives showed IC₅₀ values of 0.0147–17 μM, with cell-based assays confirming antiproliferative effects (IC₅₀: 1.56–1400 μM) . The bromine atom enhances target binding by forming halogen bonds with kinase hinge residues .
Central Nervous System (CNS) Effects
Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs) implicated in anxiety and depression, suggesting potential CNS applications .
Pharmacological Applications
Oncology
As a c-Met inhibitor, this compound is a candidate for treating hepatocellular carcinoma and non-small cell lung cancer . Its spirocyclic core improves metabolic stability compared to linear analogs .
Antimicrobial Therapy
Ongoing research explores its utility against multidrug-resistant pathogens, though cytotoxicity profiles require optimization.
Comparative Analysis with Analogues
Table 2: Comparison of Brominated Spiro[indoline] Derivatives
| Compound | Substituent | c-Met IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| 5-Bromospiro[indoline-3,4'-piperidin]-2-one | Br at C5 | 0.0147 | 3.03 |
| 6-Bromospiro[indoline-3,4'-piperidin]-2-one | Br at C6 | 0.89 | 2.81 |
| 4-Bromospiro[indoline-3,4'-piperidin]-2-one | Br at C4 | 1.56 | 2.95 |
Key trends:
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Positional Sensitivity: Bromine at C5 maximizes c-Met inhibition due to optimal halogen bonding geometry .
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Solubility: Minor variations arise from differences in crystal packing and hydrogen-bonding networks .
Future Perspectives
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